4-Methylpent-2-yne-1,4-diol

Separation Science Process Chemistry Distillation

4-Methylpent-2-yne-1,4-diol (CAS 10605-66-0, C₆H₁₀O₂, MW 114.1424) is an acetylenic diol featuring a triple bond and two hydroxyl groups, with one on a tertiary carbon. Its unique combination of a propargylic alcohol moiety and a gem-dimethyl carbinol group imparts distinct reactivity and physical properties compared to simpler acetylenic diols.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10605-66-0
Cat. No. B078164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpent-2-yne-1,4-diol
CAS10605-66-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)(C#CCO)O
InChIInChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3
InChIKeyOVYWXUZVOLNCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpent-2-yne-1,4-diol (CAS 10605-66-0): Procurement-Ready Alkyne-Diol with Critically Evaluated Thermophysical Data


4-Methylpent-2-yne-1,4-diol (CAS 10605-66-0, C₆H₁₀O₂, MW 114.1424) is an acetylenic diol featuring a triple bond and two hydroxyl groups, with one on a tertiary carbon [1] [2]. Its unique combination of a propargylic alcohol moiety and a gem-dimethyl carbinol group imparts distinct reactivity and physical properties compared to simpler acetylenic diols [3]. Critically evaluated thermophysical property data for this compound are available through the NIST/TRC Web Thermo Tables, providing a robust foundation for process design and quality assurance [1].

Why Generic Substitution of 4-Methylpent-2-yne-1,4-diol is a Procurement Risk: The Crucial Role of Gem-Dimethyl Substitution


Substituting 4-Methylpent-2-yne-1,4-diol with common acetylenic diol alternatives like 2-Butyne-1,4-diol (CAS 110-65-6) or 3-Hexyne-2,5-diol (CAS 3031-66-1) introduces significant risk due to fundamental differences in molecular architecture. The presence of a gem-dimethyl group adjacent to one hydroxyl creates a sterically hindered tertiary alcohol, which profoundly alters its reactivity profile—notably in acid-catalyzed rearrangements, oxidation resistance, and steric control in metal-catalyzed transformations—relative to the primary alcohols found in 2-Butyne-1,4-diol or the secondary alcohols in 3-Hexyne-2,5-diol [1] [2]. These structural differences directly translate into quantifiable variations in physical properties, such as boiling point and density, and, more critically, in its performance as a synthetic intermediate or additive [1] .

4-Methylpent-2-yne-1,4-diol: A Quantitative Evidence Guide to Differentiated Physical and Chemical Properties


Boiling Point Differentiation from Common Acetylenic Diols for Distillation-Based Purification

4-Methylpent-2-yne-1,4-diol exhibits a boiling point of 205.2°C at 760 mmHg [1]. This is significantly lower than 2-Butyne-1,4-diol (238°C) [2] and 3-Hexyne-2,5-diol (230°C) , offering a distinct advantage in vacuum distillation and solvent recovery processes. The lower boiling point, despite having a higher molecular weight than 2-Butyne-1,4-diol, is attributable to reduced intermolecular hydrogen bonding due to steric hindrance from the gem-dimethyl group.

Separation Science Process Chemistry Distillation

Density and Refractive Index as Fingerprints for Purity and Formulation Consistency

4-Methylpent-2-yne-1,4-diol possesses a liquid density of 1.077 g/cm³ and a refractive index of 1.494 [1]. These values differ measurably from 2-Butyne-1,4-diol (density 1.2 g/cm³, refractive index 1.4804) [2] and 3-Hexyne-2,5-diol (density 1.009 g/cm³, refractive index ~1.490) . The distinct combination provides a reliable, non-destructive method for verifying compound identity and assessing batch-to-batch consistency in incoming quality control.

Analytical Chemistry Quality Control Formulation

Differentiated Safety Profile: Flash Point and GHS Classification

4-Methylpent-2-yne-1,4-diol has a reported flash point of 92.8°C [1], placing it in a different safety classification compared to 2-Butyne-1,4-diol, which has a significantly higher flash point of 152°C [2]. This difference, along with its classification under the Globally Harmonized System (GHS) , mandates specific handling, storage, and ventilation requirements that procurement and EHS teams must account for when considering alternative acetylenic diols.

EHS Compliance Process Safety Risk Assessment

Sterically Differentiated Reactivity: The Tertiary Alcohol Advantage

The structure of 4-Methylpent-2-yne-1,4-diol features a tertiary hydroxyl group (adjacent to a gem-dimethyl carbon) [1], which is in contrast to the primary alcohols in 2-Butyne-1,4-diol and the secondary alcohols in 3-Hexyne-2,5-diol [2]. This structural feature is known to confer enhanced resistance to oxidation and to alter the steric outcome in metal-catalyzed cyclization and coupling reactions. For instance, in related systems, increased steric bulk on the propargylic position has been shown to dramatically improve selectivity in 1,2-acetoxy migration reactions, highlighting the key role of sterics .

Organic Synthesis Catalysis Reaction Selectivity

Validated Application Scenarios for Procuring 4-Methylpent-2-yne-1,4-diol


Precursor for Synthesizing Sterically Encumbered Heterocycles and Chiral Building Blocks

The gem-dimethyl group provides a steric shield around the tertiary alcohol, making 4-Methylpent-2-yne-1,4-diol an ideal prochiral building block for synthesizing complex heterocycles and chiral ligands. Its use in gold-catalyzed stereocontrolled synthesis of 1,3-dienes, as described in related patents, relies on the unique steric environment it provides to control reaction selectivity .

Analytical Standard for Method Development in GC-MS and HPLC

The compound's distinct retention time (correlating with its unique boiling point of 205.2°C and polarity) makes it a valuable internal standard or reference material for chromatographic method development. Its certified thermophysical properties from NIST [1] provide a reliable benchmark for calibrating analytical instruments used in quality control of acetylenic diol mixtures.

Research-Grade Electroplating Additive Evaluation

As an acetylenic diol, 4-Methylpent-2-yne-1,4-diol is a candidate for evaluating brightener systems in nickel electroplating. Its structural difference (gem-dimethyl group) compared to the industry standard 3-Hexyne-2,5-diol (Golpanol® HD) may provide a differentiated brightening effect or throwing power, making it a valuable compound for research and development of next-generation plating bath formulations.

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